molecular formula C22H17N5OS2 B492634 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide CAS No. 671199-05-6

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide

Cat. No.: B492634
CAS No.: 671199-05-6
M. Wt: 431.5g/mol
InChI Key: XWARXTGYSFPPIG-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, a triazolopyridine ring, and a propanamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazolopyridine intermediates, which are then coupled through a series of reactions to form the final product. Common synthetic routes include:

    Formation of Benzothiazole Intermediate: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of Triazolopyridine Intermediate: This can be achieved through the cyclization of a suitable hydrazine derivative with a pyridine carboxylic acid or ester.

    Coupling Reaction: The benzothiazole and triazolopyridine intermediates are then coupled using a suitable coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds containing the benzothiazole moiety, known for their antimicrobial and anticancer properties.

    Triazolopyridine Derivatives: Molecules with the triazolopyridine ring, often studied for their pharmacological activities.

    Propanamide Derivatives: Compounds with the propanamide group, used in various chemical and pharmaceutical applications.

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity, stability, and bioactivity.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS2/c28-20(12-14-29-22-26-25-19-7-3-4-13-27(19)22)23-16-10-8-15(9-11-16)21-24-17-5-1-2-6-18(17)30-21/h1-11,13H,12,14H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWARXTGYSFPPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCSC4=NN=C5N4C=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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